molecular formula C8H7BrFNO B2931243 5-Bromo-2-fluoro-4-methylbenzamide CAS No. 1823347-87-0

5-Bromo-2-fluoro-4-methylbenzamide

Cat. No. B2931243
CAS RN: 1823347-87-0
M. Wt: 232.052
InChI Key: IBLLJLOCHQMQTR-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . .


Synthesis Analysis

While specific synthesis methods for 5-Bromo-2-fluoro-4-methylbenzamide were not found, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is synthesized in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-methylbenzamide consists of a benzamide core with bromo, fluoro, and methyl substituents at the 5, 2, and 4 positions, respectively .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-4-methylbenzamide has a molecular weight of 232.05 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

5-Bromo-2-fluoro-4-methylbenzamide derivatives have been explored for their potential antimicrobial properties. Research involving the microwave-induced synthesis of fluorobenzamides, containing thiazole and thiazolidine moieties, highlighted the importance of fluorine atoms in enhancing antimicrobial activity. Specific compounds synthesized through this method demonstrated significant activity against a range of bacterial strains and fungi, indicating the role of 5-Bromo-2-fluoro-4-methylbenzamide derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Fluorination Techniques

Another key area of research involves the development of novel fluorination techniques using 5-Bromo-2-fluoro-4-methylbenzamide as a starting compound. For instance, studies on iron-catalyzed, fluoroamide-directed C-H fluorination have shown promising results in achieving chemoselective fluorine transfer to various substrates, providing a broad substrate scope and functional group tolerance. This research opens up possibilities for the application of 5-Bromo-2-fluoro-4-methylbenzamide in synthesizing fluorinated compounds, which are valuable in medicinal chemistry and material science (Groendyke, AbuSalim, & Cook, 2016).

Fluorescent Detection

The development of fluorescent probes for detecting ions is another area where 5-Bromo-2-fluoro-4-methylbenzamide derivatives have been utilized. Research into dual off–on and on–off fluorescent detection of Zn2+/Cd2+ ions based on carbazolone substituted 2-aminobenzamides has demonstrated the versatility of these compounds in environmental monitoring and biochemical assays. The study shows how modifications to the benzamide structure can significantly impact the sensing properties and selectivity of the probes, highlighting the potential for using 5-Bromo-2-fluoro-4-methylbenzamide derivatives in the design of new fluorescent sensors (Xu, Zhu, Jin, Xing, & Zhang, 2014).

Tumor Imaging

5-Bromo-2-fluoro-4-methylbenzamide derivatives have also been investigated for their potential in imaging solid tumors. Studies on the synthesis and in vivo evaluation of high-affinity 76Br-labeled sigma2-receptor ligands indicate that these compounds can target the sigma2 receptor with high affinity and selectivity, making them suitable for positron emission tomography (PET) imaging of solid tumors. This research provides insights into the utility of 5-Bromo-2-fluoro-4-methylbenzamide derivatives in the development of novel imaging agents for cancer diagnosis and treatment monitoring (Rowland et al., 2006).

properties

IUPAC Name

5-bromo-2-fluoro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLLJLOCHQMQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-methylbenzamide

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